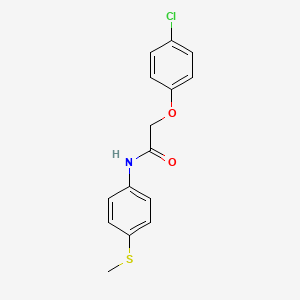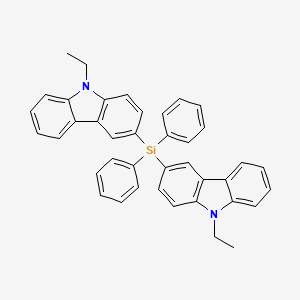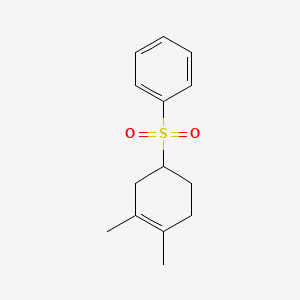![molecular formula C14H14N2O2 B11945483 2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl- CAS No. 73468-83-4](/img/structure/B11945483.png)
2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group, a pyridyl group, and a cresol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL typically involves the condensation of 2-methoxyphenol (o-cresol) with 3-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme mechanisms or as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The methoxy and pyridyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-METHOXY-ALPHA-(2-PYRIDYLIMINO)-O-CRESOL: Lacks the methyl group on the pyridyl ring.
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-PHENOL: Lacks the cresol moiety.
Uniqueness
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is unique due to the presence of both the methoxy and cresol groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
73468-83-4 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-methoxy-6-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-4-8-15-14(10)16-9-11-6-3-7-12(18-2)13(11)17/h3-9,17H,1-2H3/b16-9+ |
InChIキー |
BEOASCUMYZJVAY-CXUHLZMHSA-N |
異性体SMILES |
CC1=C(N=CC=C1)/N=C/C2=C(C(=CC=C2)OC)O |
正規SMILES |
CC1=C(N=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)



![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)



![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
